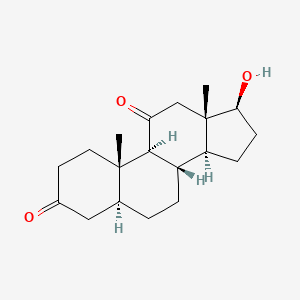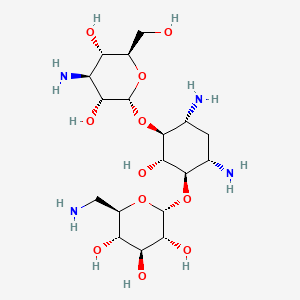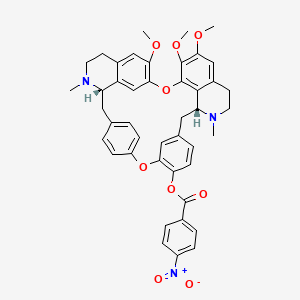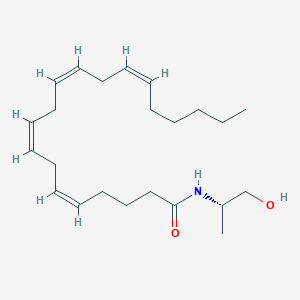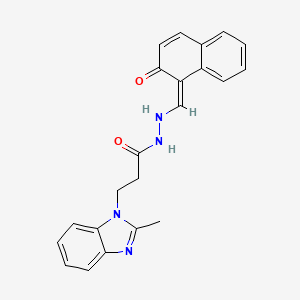
Tazifylline
Übersicht
Beschreibung
Tazifyllin: ist ein selektiver und lang wirkender Antagonist des Histamin-H1-Rezeptors. Es weist eine deutlich geringere Affinität für H2-Rezeptoren, α- und β-Adrenozeptoren, 5-Hydroxytryptamin und muskarinische Rezeptorsubtypen auf . Diese Verbindung wird hauptsächlich in Forschungseinrichtungen eingesetzt und hat in verschiedenen therapeutischen Bereichen, darunter Immunerkrankungen und Atemwegserkrankungen, Potenzial gezeigt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Tazifyllin beinhaltet die Reaktion von 1-Brom-3-chlorpropan mit Thiophenol in Gegenwart von Natriumhydroxid unter Rückfluss in Wasser, um 1-(Phenylthio)-3-chlorpropan zu erhalten. Dieses Zwischenprodukt wird dann in Gegenwart von Natriumhydroxid unter Rückfluss in Ethanol-Wasser mit Piperazin kondensiert, um das Endprodukt zu erhalten .
Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für Tazifyllin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Labor-Syntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, Reinigungsschritte und die Sicherstellung der Einhaltung der industriellen Sicherheits- und Umweltbestimmungen.
Wissenschaftliche Forschungsanwendungen
Tazifyllin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von Histaminrezeptoren und die antagonistische Aktivität zu untersuchen.
Biologie: Untersucht wegen seiner Auswirkungen auf Histamin-induzierte biologische Reaktionen in verschiedenen Zelltypen.
Industrie: Wird bei der Entwicklung neuer Antihistaminika und verwandter Verbindungen eingesetzt.
Wirkmechanismus
Tazifyllin entfaltet seine Wirkung, indem es selektiv an den Histamin-H1-Rezeptor bindet und ihn antagonisiert. Dies verhindert, dass Histamin an den Rezeptor bindet, wodurch Histamin-induzierte Reaktionen wie Bronchokonstriktion und Entzündungen gehemmt werden . Die beteiligten molekularen Ziele umfassen den Histamin-H1-Rezeptor, und die betroffenen Pfade sind diejenigen, die mit der Histamin-Signalübertragung zusammenhängen.
Safety and Hazards
Tazifylline should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tazifylline involves the reaction of 1-bromo-3-chloropropane with thiophenol in the presence of sodium hydroxide in refluxing water to produce 1-(phenylthio)-3-chloropropane. This intermediate is then condensed with piperazine in the presence of sodium hydroxide in refluxing ethanol-water to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification steps, and ensuring compliance with industrial safety and environmental regulations.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tazifyllin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Tazifyllin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Tazifyllin in seine entsprechenden Thiol-Derivate umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an den halogenierten Positionen von Tazifyllin auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden:
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wirkmechanismus
Tazifylline exerts its effects by selectively binding to and antagonizing the histamine H1 receptor. This prevents histamine from binding to the receptor, thereby inhibiting histamine-induced responses such as bronchoconstriction and inflammation . The molecular targets involved include the histamine H1 receptor, and the pathways affected are those related to histamine signaling.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Bamirastin: Ein weiterer Histamin-H1-Rezeptor-Antagonist mit inhibitorischen Wirkungen auf allergische Hautentzündungen.
Clobenpropit Dihydrobromid: Ein potenter Antagonist und inverser Agonist des Histamin-H3-Rezeptors.
Levocetirizin Dihydrochlorid: Ein peripherer H1-Rezeptor-Antagonist der dritten Generation, der zur Behandlung von allergischer Rhinitis und chronischer idiopathischer Urtikaria eingesetzt wird.
Einzigartigkeit von Tazifyllin: Tazifyllin ist einzigartig aufgrund seiner selektiven und lang wirkenden Antagonisierung des Histamin-H1-Rezeptors mit einer deutlich geringeren Affinität für andere Rezeptorsubtypen. Diese Selektivität macht es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen, insbesondere bei Erkrankungen, bei denen Histamin eine bedeutende Rolle spielt .
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUASWUIMAMAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
79712-53-1 (dihydrochloride) | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00868541 | |
| Record name | 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00868541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79712-55-3, 113932-15-3, 113932-16-4 | |
| Record name | Tazifylline [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazifylline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAZIFYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TAZIFYLLINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

